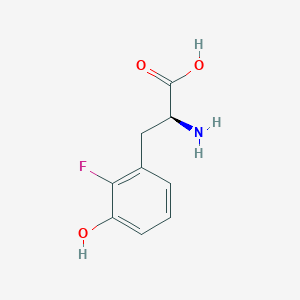

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

Description

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is a fluorinated aromatic α-amino acid derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the 3-position and a fluorine atom at the 2-position. The stereochemistry at the α-carbon (2S) confers specificity in biological interactions, particularly in enzyme binding or receptor modulation. This compound is structurally analogous to tyrosine but incorporates fluorine, which alters electronic properties (e.g., increased electronegativity) and metabolic stability compared to non-halogenated analogs. Its synthesis typically involves asymmetric catalytic methods or chiral resolution to achieve the desired (2S) configuration.

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO3/c10-8-5(2-1-3-7(8)12)4-6(11)9(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1 |

InChI Key |

VMIZXNIWIKTWDQ-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)F)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Enzymatic Resolution and Biocatalytic Approaches

Enzyme-catalyzed methods leverage stereoselectivity to isolate the desired (2S)-enantiomer from racemic mixtures. Key steps include:

- Substrate Preparation : Racemic 2-amino-3-hydroxypropanoic acid derivatives are synthesized via chemical routes (e.g., aldol condensation or ester hydrolysis).

- Enzymatic Hydrolysis : Lipases or esterases selectively hydrolyze esters to yield the carboxylic acid, leaving the unreacted enantiomer as an ester. For example, in one patent, a racemic substrate undergoes enzymatic resolution at pH 5.3 and 60°C, with hydrogen peroxide used to control reaction conditions.

Table 1: Enzymatic Resolution Parameters

Advantages : High enantiomeric excess (>95% ee) due to enzyme specificity. Limitations : Requires expensive enzymes and multi-step purification.

Chemical Synthesis via Protection-Deprotection Strategies

This approach involves sequential functional group modifications to install fluorine and hydroxyl groups while preserving stereochemistry.

Starting Material Preparation

- Fluorinated Phenyl Ring Synthesis : 2-Fluoro-3-hydroxybenzaldehyde is synthesized via electrophilic fluorination or halogen exchange reactions.

- Amino Acid Coupling : The aldehyde is condensed with a protected amino acid (e.g., L-alanine derivatives) to form a Schiff base, followed by reduction to the propanoic acid backbone.

Key Reaction Steps

- Protection of Hydroxyl Groups : 2,2-Dimethoxypropane and BF₃·Et₂O are used to form a ketal, stabilizing the hydroxyl group during fluorination.

- Fluorination : Selective fluorination at the 2-position of the phenyl ring using fluorinating agents (e.g., DAST or diethylaminosulfur trifluoride).

- Deprotection : Acidic hydrolysis removes the ketal, restoring the hydroxyl group.

Table 2: Chemical Synthesis Steps

Optimization : Microwave-assisted esterification and hydrazinolysis improve yields (e.g., from 82% to 98.81% for esterification).

Microwave-Assisted and Modern Catalytic Techniques

Microwave irradiation enhances reaction efficiency, while novel catalysts address scalability challenges.

Microwave Synthesis

- Esterification : 2-Fluoro-2-(4-hydroxyphenyl)propanoic acid is esterified under microwave conditions (2450 MHz, 100–1000 W) for 30–60 minutes, reducing reaction time from hours to minutes.

- Hydrazinolysis : Ester to hydrazide conversion is accelerated under microwave heating, achieving >95% yield.

Table 3: Microwave Optimization Data

| Reaction | Traditional Time | Microwave Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Esterification | 6–8 hours | 30 minutes | +16.81% (82% → 98.81%) | |

| Hydrazinolysis | 4–6 hours | 45 minutes | +20.18% (74.94% → 95.12%) |

Purification and Characterization

Post-synthesis, products are purified via:

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can produce a variety of substituted derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique features are best contextualized through comparisons with structurally related amino acids and derivatives. Below is an analysis of key analogs, supported by experimental data and pharmacological insights.

Fluorinated Phenylalanine Derivatives

- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4): Structural Differences: Contains a 3-fluoro substituent and a hydroxyl group on the α-carbon (2-hydroxy) instead of the β-carbon. The (2S,3S) stereochemistry distinguishes it from the target compound’s (2S) configuration .

- (2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid hydrochloride: Structural Differences: Substitutes the phenyl ring with a pyridyl moiety and places fluorine at the 4’-position of the biphenyl system . Functional Impact: The pyridine nitrogen introduces basicity, altering electronic distribution and bioavailability. Fluorescence studies indicate intramolecular charge transfer, which is absent in the target compound .

Hydroxyphenylpropanoic Acid Analogs

- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (HY-W052493): Structural Differences: Features iodine at the 3- and 5-positions instead of fluorine. The iodine atoms increase molecular weight (MW: 455.02 g/mol) and steric bulk, reducing metabolic clearance but increasing radiopacity .

- (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (Carbidopa analog): Structural Differences: Contains a 3,4-dihydroxyphenyl group and a methyl substituent on the α-carbon. The additional hydroxyl group enhances antioxidant capacity but limits blood-brain barrier (BBB) penetration .

Pharmacokinetic and Toxicity Comparisons

- 2-Amino-3-(methylamino)-propanoic acid (BMAA): A non-aromatic neurotoxin with a methylamino group. BMAA exhibits low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) due to its polar zwitterionic nature, whereas the fluorine in the target compound may enhance lipophilicity and CNS uptake . Toxicity: BMAA induces excitotoxicity via NMDA receptor activation, a mechanism unlikely in the target compound due to its distinct substituents .

Data Table: Structural and Functional Comparison

Biological Activity

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid, commonly referred to as 3-Fluoro-L-tyrosine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound belongs to the class of phenylpropanoic acids and is structurally characterized by a fluorine atom and a hydroxyl group on the aromatic ring, which may influence its biological interactions and therapeutic applications.

- IUPAC Name : (2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

- CAS Number : 403-90-7

- Molecular Formula : C9H10FNO3

- Molecular Weight : 201.18 g/mol

Research indicates that 3-Fluoro-L-tyrosine interacts with various biological targets, primarily influencing neurotransmitter systems. It is known to act as a competitive inhibitor of tyrosine hydroxylase, an enzyme crucial for dopamine biosynthesis. By modulating dopamine levels, this compound may have implications in neurodegenerative diseases such as Parkinson's disease and schizophrenia .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of 3-Fluoro-L-tyrosine. It has demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Neuroprotective Effects

In addition to its antimicrobial properties, 3-Fluoro-L-tyrosine has been investigated for its neuroprotective effects. Studies indicate that it can enhance neuronal survival under oxidative stress conditions by modulating glutamate signaling pathways. This action may provide a protective effect against neurodegeneration .

Case Studies

-

Neuroprotective Study in Animal Models :

A study conducted on mice models of Parkinson's disease showed that administration of 3-Fluoro-L-tyrosine resulted in improved motor functions and reduced dopaminergic neuron loss compared to control groups. The results suggest its potential utility in therapeutic strategies for neurodegenerative disorders . -

Antimicrobial Efficacy Assessment :

In vitro tests demonstrated that 3-Fluoro-L-tyrosine exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically begins with L-serine or L-alanine as chiral precursors to retain stereochemistry. Fluorine introduction involves electrophilic aromatic substitution or halogen exchange. For example, nucleophilic substitution with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the fluorinated phenyl group. Optimization includes adjusting reaction time (e.g., 16–24 hours), temperature (50–80°C), and protecting groups (e.g., benzyloxycarbonyl) to prevent side reactions .

- Table: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | KF, CuI, DMF, 80°C | 70–85 | ≥95% |

| Deprotection | H₂/Pd-C, MeOH | 90–95 | ≥98% |

Q. What spectroscopic and chromatographic methods confirm the compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.2 ppm) and fluorine coupling patterns.

- IR : Confirms hydroxyl (3400–3200 cm⁻¹) and carboxyl (1720 cm⁻¹) groups.

- HPLC-MS : Quantifies purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1).

- X-ray crystallography (if crystalline) resolves absolute configuration .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). At pH <3 or >10, hydrolysis of the carboxyl group occurs, monitored via HPLC. Thermodynamic data (e.g., ΔrH° = 201 kJ/mol for sodium adducts) predict clustering behavior in aqueous solutions .

Q. What are common impurities in synthetic batches, and how are they detected?

- Methodological Answer : Impurities include de-fluorinated byproducts (e.g., 3-hydroxyphenyl analogs) and diastereomers. Reverse-phase HPLC with UV detection (λ = 254 nm) and chiral columns differentiate enantiomers. LC-MS/MS identifies trace impurities (<0.1%) .

Q. What biochemical applications are reported for this tyrosine derivative?

- Methodological Answer : It serves as a probe for tyrosine hydroxylase inhibition studies and fluorinated amino acid analogs in protein engineering. Radiolabeled versions (³H/¹⁸F) track metabolic incorporation .

Advanced Research Questions

Q. How does fluorine substitution at the 2- or 3-position influence biological activity?

- Methodological Answer : Comparative assays (e.g., receptor binding) show 2-fluoro derivatives exhibit higher affinity for glutamate receptors (IC₅₀ = 12 µM vs. 45 µM for 3-fluoro). Steric and electronic effects are modeled via Hammett constants (σₘ = 0.34 for 2-F vs. σₚ = 0.06 for 3-F) .

- Table: Fluorine Position vs. Bioactivity

| Position | Target | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| 2-F | NMDA Receptor | 12 | 8.2 |

| 3-F | mGluR5 | 45 | 1.5 |

Q. What computational strategies model interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR analyze fluorophenyl interactions with hydrophobic pockets. Density Functional Theory (DFT) calculates electrostatic potential maps to predict hydrogen bonding (e.g., -OH with Arg523 in tyrosine kinase) .

Q. How is mechanistic insight into enzyme inhibition gained using this compound?

- Methodological Answer : Pre-steady-state kinetics (stopped-flow spectrometry) measure kₐₜ (5.3 s⁻¹) and Kₘ (0.8 mM) for tyrosine hydroxylase inhibition. Isotope effects (²H/¹⁸O) probe rate-limiting steps .

Q. How do halogenated analogs compare in pharmacokinetic profiles?

- Methodological Answer : Comparative ADMET studies show 2-fluoro derivatives have higher logP (1.8 vs. 1.2 for chloro analogs), enhancing blood-brain barrier penetration. Microsomal stability assays (human liver microsomes) quantify half-life (t₁/₂ = 2.1 h) .

Q. How are contradictions in reported biological activities resolved?

- Methodological Answer : Systematic variation of assay conditions (e.g., cell lines, incubation time) identifies confounding factors. For example, apoptosis induction in HeLa cells (IC₅₀ = 20 µM) vs. no effect in HEK293 may stem from differential expression of pro-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.